Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine
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Overview
Description
Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine is a heterocyclic compound that features a thieno[2,3-B]thiophene core with two 4-methoxybenzoyl groups and two amine groups attached. This compound is part of the broader class of thienothiophenes, which are known for their stable and electron-rich structures. Thienothiophenes have garnered significant interest due to their diverse applications in pharmaceuticals, optoelectronics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine typically involves the following steps:
Formation of the Thieno[2,3-B]thiophene Core: This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the 4-Methoxybenzoyl Groups: This step usually involves Friedel-Crafts acylation, where the thieno[2,3-B]thiophene core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted derivatives with different nucleophiles
Scientific Research Applications
Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s electron-rich structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-B]thiophene: The core structure without the 4-methoxybenzoyl and amine groups.
Bis(4-methoxybenzoyl)thiophene: Similar structure but without the thieno[2,3-B]thiophene core.
Thieno[2,3-B]thiophene-3,4-diamine: Similar structure but without the 4-methoxybenzoyl groups.
Uniqueness
Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine is unique due to the combination of its thieno[2,3-B]thiophene core, 4-methoxybenzoyl groups, and amine groups. This unique structure imparts specific electronic and steric properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C22H18N2O4S2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[3,4-diamino-5-(4-methoxybenzoyl)thieno[2,3-b]thiophen-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18N2O4S2/c1-27-13-7-3-11(4-8-13)18(25)20-16(23)15-17(24)21(30-22(15)29-20)19(26)12-5-9-14(28-2)10-6-12/h3-10H,23-24H2,1-2H3 |
InChI Key |
IOQYFJHQSFVUAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
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